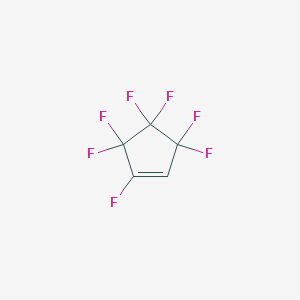
1h-heptafluorocyclopentene
Overview
Description
1h-heptafluorocyclopentene is a fluorinated organic compound with the molecular formula C₅HF₇. It is a derivative of cyclopentene where seven hydrogen atoms are replaced by fluorine atoms. This compound is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
Mode of Action
It has been studied in the context of atmospheric chemistry, where it undergoes oxidation initiated by hydroxyl (•oh) radicals . The pathway concerning the •OH radical addition reaction with the C═C bond is more favorable than the H- and F-abstraction reactions with the •OH radical .
Biochemical Pathways
In the context of atmospheric chemistry, the oxidation of this compound by •oh radicals is a key process . This reaction contributes 99.99% to the overall rate constant .
Result of Action
Its oxidation in the atmosphere results in products that may have environmental impacts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H-Heptafluorocyclopentene. For instance, the rate of its oxidation by •OH radicals is temperature-dependent, with the reaction occurring within the temperature range of 250–450 K .
Biochemical Analysis
Biochemical Properties
1H-Heptafluorocyclopentene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s high fluorine content contributes to its stability and reactivity. In biochemical systems, this compound can interact with enzymes that are involved in oxidative processes. For instance, it has been observed to undergo oxidation reactions mediated by hydroxyl radicals (•OH), leading to the formation of various oxidation products . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can participate in oxidative stress responses, where it interacts with reactive oxygen species (ROS) and modulates the activity of antioxidant enzymes . Additionally, the compound’s impact on gene expression has been linked to changes in the expression levels of genes involved in oxidative stress and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, the interaction of this compound with hydroxyl radicals leads to the formation of transition states that facilitate the oxidation process
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may undergo degradation, leading to the formation of various byproducts . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of oxidative stress and metabolic regulation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can induce toxic effects, including oxidative damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biological research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and metabolism. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and detoxification . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in energy production and cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high fluorine content influences its solubility and distribution in biological systems. Studies have shown that this compound can accumulate in certain tissues, where it interacts with cellular components and affects their function . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1h-heptafluorocyclopentene can be synthesized through various methods. One common method involves the fluorination of cyclopentene using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1h-heptafluorocyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or organometallic compounds can be used.
Addition Reactions: Catalysts like palladium or platinum may be employed to facilitate the addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while addition reactions may result in the formation of saturated or partially saturated compounds.
Scientific Research Applications
1h-heptafluorocyclopentene has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its unique properties.
Comparison with Similar Compounds
- Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-
- 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
- 1,2,3,3,4,4,5-Heptafluorocyclopentene
Comparison: 1h-heptafluorocyclopentene is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity patterns, stability, and applications
Properties
IUPAC Name |
1,3,3,4,4,5,5-heptafluorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDCOETZVBNIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074654 | |
| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-03-1 | |
| Record name | 1,3,3,4,4,5,5-Heptafluorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Perfluoro(cyclopent-1-ene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary atmospheric removal process for 1H-Heptafluorocyclopentene?
A1: The primary atmospheric removal process for this compound is its reaction with hydroxyl radicals (OH). [, ] This reaction has been extensively studied, and its rate coefficients have been determined across various temperatures.
Q2: What are the major degradation products of this compound in the atmosphere?
A2: Upon reaction with OH radicals in the presence of oxygen (O2), this compound degrades primarily into F(O)CCF2CF2CF2CH(O), CF2O, and CO2. [] These products suggest a ring-opening mechanism at the carbon-carbon double bond during degradation.
Q3: How does the atmospheric lifetime of this compound compare to other fluorinated compounds?
A3: With an estimated atmospheric lifetime of 252 days, this compound exhibits relatively short atmospheric persistence compared to some other highly fluorinated compounds. [] This shorter lifetime is primarily attributed to its reactivity with OH radicals.
Q4: Does this compound significantly contribute to ozone depletion?
A4: Research indicates that this compound has a negligible photochemical ozone creation potential (POCP). [] This finding suggests that it is unlikely to contribute significantly to ozone layer depletion.
Q5: What is the global warming potential of this compound?
A5: While its atmospheric lifetime is relatively short, this compound possesses a significant 100-year time horizon global warming potential (GWP) of 46.7. [] This value highlights its potential contribution to climate change if released into the atmosphere.
Q6: What research methods are employed to study the atmospheric chemistry of this compound?
A6: Researchers utilize various techniques to investigate the atmospheric fate of this compound. These include pulsed laser photolysis-laser-induced fluorescence to determine reaction rate coefficients, [] relative rate techniques employing reference compounds, [, ] and product analysis via gas chromatography to identify and quantify degradation products. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


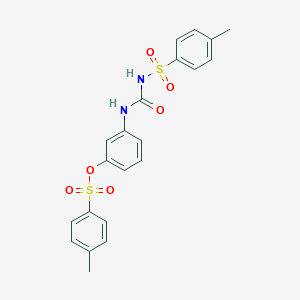

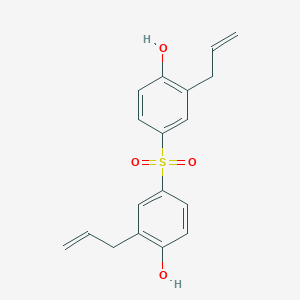
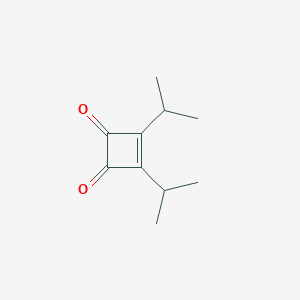
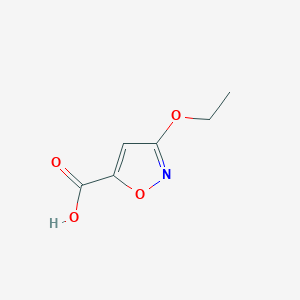


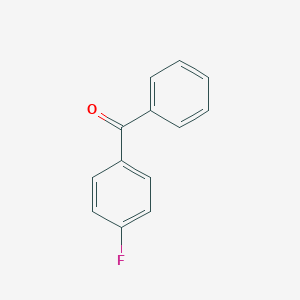

![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
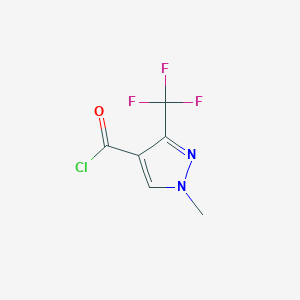


![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
